[3-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate
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Overview
Description
[3-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate is a complex organic compound with a unique structure that combines a benzoic acid derivative with an indeno[1,2,3-cd]pyrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate typically involves multiple steps, starting with the preparation of the benzoic acid derivative and the indeno[1,2,3-cd]pyrene moiety separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
[3-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
[3-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [3-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzoic acid: A simpler derivative of benzoic acid with similar chemical properties.
Indeno[1,2,3-cd]pyrene: A polycyclic aromatic hydrocarbon with structural similarities.
4-Methylbenzoic acid, 3-methylbut-2-yl ester: Another derivative with different functional groups.
Uniqueness
[3-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate is unique due to its combination of a benzoic acid derivative and an indeno[1,2,3-cd]pyrene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C29H21N3O5 |
---|---|
Molecular Weight |
491.5g/mol |
IUPAC Name |
[3-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C29H21N3O5/c1-15-10-12-16(13-11-15)28(35)37-18-7-5-6-17(14-18)21-22-24(19-8-3-4-9-20(19)25(22)33)30-26-23(21)27(34)31-29(36)32(26)2/h3-14,21,30H,1-2H3,(H,31,34,36) |
InChI Key |
NCQQDJMFIONDAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)NC(=O)N6C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)NC(=O)N6C |
Origin of Product |
United States |
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